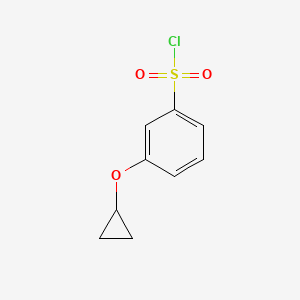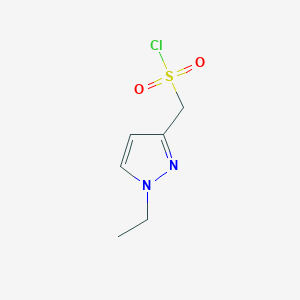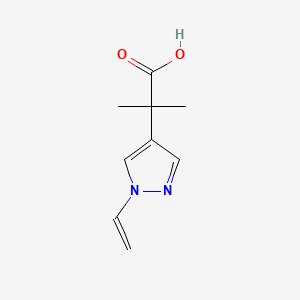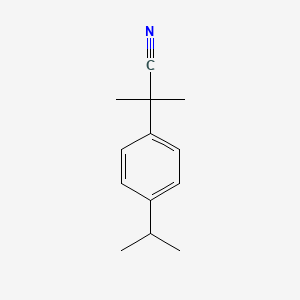
2-(4-Isopropylphenyl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile is an organic compound with a complex structure It is characterized by the presence of a nitrile group (-CN) attached to a tertiary carbon, which is further bonded to a phenyl ring substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile typically involves the reaction of 4-isopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution, resulting in the formation of the nitrile compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl ring’s substituents can also modulate the compound’s electronic properties, affecting its overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-2-[4-(methyl)phenyl]propanenitrile
- 2-methyl-2-[4-(ethyl)phenyl]propanenitrile
- 2-methyl-2-[4-(tert-butyl)phenyl]propanenitrile
Uniqueness
2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its steric and electronic properties. This structural feature can affect the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C13H17N |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-methyl-2-(4-propan-2-ylphenyl)propanenitrile |
InChI |
InChI=1S/C13H17N/c1-10(2)11-5-7-12(8-6-11)13(3,4)9-14/h5-8,10H,1-4H3 |
Clave InChI |
BEEALLSKEPWDPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13586925.png)
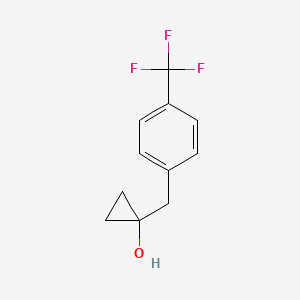
![2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid](/img/structure/B13586936.png)
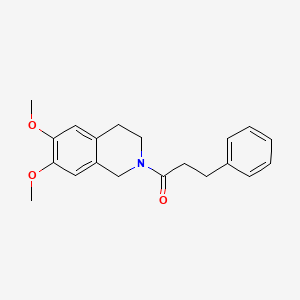
![3-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B13586960.png)

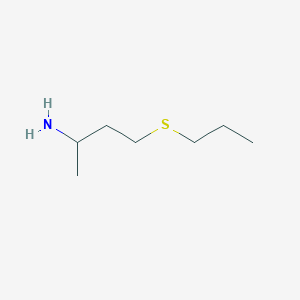

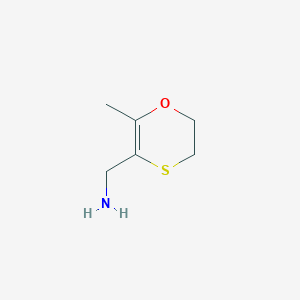
![5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline](/img/structure/B13586977.png)
![Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride](/img/structure/B13586979.png)
